7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Description
7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted at positions 2 and 4 with trifluoromethyl groups and at position 7 with a 4-(4-fluorophenyl)piperazine moiety.
Propriétés
IUPAC Name |
7-[4-(4-fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F7N4/c21-12-1-3-13(4-2-12)30-7-9-31(10-8-30)17-6-5-14-15(19(22,23)24)11-16(20(25,26)27)28-18(14)29-17/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFAZLWCBJPGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F7N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
Anticancer Applications
The compound has been studied for its anticancer properties, particularly as part of the broader category of Mannich bases. Research indicates that Mannich bases can exhibit cytotoxic effects against several cancer cell lines. For instance, compounds derived from piperazine structures have shown enhanced activity against human colon cancer cells and other malignancies. The incorporation of fluorine atoms has been linked to improved metabolic stability and potency against cancer cells, making derivatives of 7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine promising candidates for further development in oncology .
Table 1: Cytotoxicity of Related Mannich Bases
Neuropharmacological Applications
The compound's structure suggests potential activity at various neurotransmitter receptors. Research into similar piperazine derivatives has indicated that they can act as selective serotonin reuptake inhibitors (SSRIs) or antagonists at dopamine receptors. This positions 7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine as a candidate for treating neuropsychiatric disorders such as depression and anxiety disorders. The presence of the fluorophenyl group may enhance receptor binding affinity and selectivity .
Antimicrobial Potential
In addition to anticancer and neuropharmacological applications, there is emerging evidence that compounds with similar structural features exhibit antimicrobial properties. The trifluoromethyl groups are known to enhance lipophilicity and membrane permeability, which may contribute to the compound's effectiveness against bacterial and fungal pathogens. Studies have highlighted the importance of such compounds in developing new antibiotics amid rising antibiotic resistance .
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of related compounds:
- Study on Anticancer Activity : A study published in Medicinal Chemistry demonstrated that a series of Mannich bases exhibited significant cytotoxicity against various cancer cell lines, with some derivatives outperforming standard chemotherapeutics like 5-fluorouracil .
- Neuropharmacological Evaluation : Another research effort focused on the piperazine derivatives indicated their potential as dual-action agents targeting both serotonin and dopamine receptors, providing a basis for exploring their use in treating mood disorders .
Mécanisme D'action
The mechanism of action of 7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Substituent Variations at Position 7
The target compound’s 4-(4-fluorophenyl)piperazine group distinguishes it from analogs with alternative substituents:
- : 7-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)-1,8-naphthyridine replaces the fluorophenyl-piperazine with chlorine and a phenyl-piperazine.
- : 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine lacks a piperazine moiety entirely, resulting in a smaller molecular weight (300.59 vs. ~495) and reduced hydrogen-bonding capacity .
- : 7-(3,5-Dimethylpyrazol-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine substitutes piperazine with a pyrazole ring. Pyrazole’s lower basicity and steric bulk may alter binding interactions in biological targets .
Piperazine Ring Modifications
- and : Derivatives with 4-[3-(trifluoromethyl)phenyl]piperazine at position 7 introduce a trifluoromethylphenyl group instead of fluorophenyl.
- : Morpholinomethyl-substituted analogs (e.g., 4-morpholinomethyl-1,8-naphthyridine) replace piperazine with morpholine, a less basic heterocycle. Morpholine’s oxygen atom improves solubility but may reduce binding affinity in hydrophobic environments .
Core Structure Variations
- : 8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine fuses an imidazole ring to the naphthyridine core.
- : Thio-triazole-substituted derivatives (e.g., 7-[[4-methyl-5-(1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl)triazol-3-yl]thio]-1,8-naphthyridine) introduce sulfur-containing groups. Thioethers may undergo metabolic oxidation, affecting pharmacokinetics compared to the stable piperazine group in the target compound .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Activité Biologique
The compound 7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Molecular Formula : C16H17F3N4
- Molecular Weight : 348.33 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The piperazine moiety is known for its role in binding to neurotransmitter receptors, while the naphthyridine core contributes to its potential anticancer and anti-inflammatory properties.
Key Mechanisms:
- Receptor Modulation : The compound may act as a ligand for serotonin and dopamine receptors, influencing neurotransmitter levels and potentially affecting mood and cognition.
- Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerases, enzymes critical for DNA replication and repair, leading to apoptosis in cancer cells .
- Antioxidant Activity : The trifluoromethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
Studies indicate that derivatives of naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies have shown IC50 values ranging from 10 µM to 20 µM against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
Neuroprotective Effects
The interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative disorders. Animal models have shown improvements in cognitive function when treated with similar compounds .
Anti-inflammatory Properties
Preclinical studies have indicated that the compound may reduce inflammation markers in vitro, suggesting a role in managing conditions like arthritis .
Research Findings and Case Studies
A comprehensive review of literature provides insights into the biological activity of related compounds:
Comparative Analysis with Similar Compounds
The unique structure of 7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine allows it to stand out among similar compounds:
| Compound | Structure | Activity |
|---|---|---|
| Compound A | Naphthyridine derivative | Anticancer |
| Compound B | Piperazine-based | Neuroprotective |
| Compound C | Triazolopyrimidine | Anti-inflammatory |
Q & A
Q. Example Data :
| Technique | Key Peaks/Data Points |
|---|---|
| ¹H NMR | δ 3.2–3.5 ppm (piperazine CH₂), δ 8.1–8.3 ppm (naphthyridine H) |
| ¹⁹F NMR | δ -63.5 ppm (CF₃), δ -115 ppm (C-F aromatic) |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer :
Contradictions often arise from:
- Assay Conditions : Differences in cell lines, buffer pH, or incubation time. Standardize protocols using WHO-recommended cell lines (e.g., HEK293 for receptor binding) and validate with internal controls .
- Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference. Pre-test solubility in assay buffers via dynamic light scattering .
- Data Normalization : Apply Hill slope models to account for non-linear dose-response curves. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. Table: Case Study of IC₅₀ Variability
| Study | Assay Type | IC₅₀ (nM) | Notes |
|---|---|---|---|
| A | cAMP | 12 ± 2 | HEK293, pH 7.4 |
| B | Radioligand | 45 ± 8 | CHO cells, pH 7.0 |
Advanced: What computational strategies optimize reaction yields for scale-up synthesis?
Q. Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., piperazine coupling energy barriers) .
- DoE (Design of Experiments) : Apply fractional factorial designs to screen variables (temperature, catalyst loading). For example, a 2⁴⁻¹ design reduces experiments from 16 to 8 while identifying key factors .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/base combinations for SNAr reactions .
Q. Example DoE Table :
| Variable | Low (-1) | High (+1) | Optimal |
|---|---|---|---|
| Temp (°C) | 80 | 100 | 90 |
| Catalyst (mol%) | 5 | 15 | 10 |
Advanced: How are metabolic stability and toxicity profiles assessed preclinically?
Q. Methodological Answer :
- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. Half-life <30 min suggests rapid metabolism .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ >10 µM indicates low inhibition risk .
- Ames Test : Use TA98 and TA100 strains to assess mutagenicity. A negative result (no revertant colonies ≥2x control) supports safety .
Q. Methodological Answer :
- HPLC-UV/ELS : Use C18 columns (ACN/water + 0.1% TFA) to detect unreacted naphthyridine precursors (RT: 6–8 min) .
- LC-HRMS : Identify unknown impurities via exact mass (<2 ppm error) and fragmentation patterns .
- Karl Fischer Titration : Quantify water content (<0.5% w/w acceptable for stability) .
Advanced: How do researchers address discrepancies in computational vs. experimental LogP values?
Methodological Answer :
Discrepancies arise from:
- Force Field Limitations : Use consensus LogP predictors (e.g., XLogP3, AlogPs) and average results .
- Experimental Variability : Validate via shake-flask method (octanol/water partitioning) with HPLC quantification. Adjust pH to 7.4 to match physiological conditions .
Q. Example Data :
| Method | Predicted/Experimental LogP |
|---|---|
| XLogP3 | 3.8 |
| Shake-flask | 4.1 ± 0.2 |
Basic: What safety protocols are critical for handling fluorinated intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
